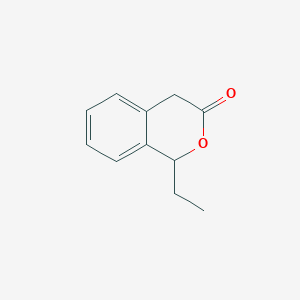
1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylisochroman-3-one is an organic compound belonging to the isochromanone family. Isochromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1-ethylisochroman-3-one consists of an isochromanone core with an ethyl group attached to the first carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylisochroman-3-one can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . This method yields highly functionalized isochromanones under mild reaction conditions.
Industrial Production Methods: Industrial production of isochromanones, including 1-ethylisochroman-3-one, often involves the reaction of 1,2-bishalomethylbenzene with carbon monoxide and a compound of the formula R5R6R7C—OH in the presence of a palladium catalyst and a dipolar aprotic solvent . This process can be conducted at a CO pressure of 0.1 to 50 MPa and a temperature range of 20 to 200°C.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylisochroman-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Ethylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-ethylisochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin formation . The compound’s antioxidant properties are due to its ability to scavenge reactive oxygen species.
Comparación Con Compuestos Similares
- 3-Benzoylphenyl)ethyl]-1H-isochromen-1-one
- 3-(1-(3-Benzoylphenyl)ethyl]-1H-isochromen-1-thione
Comparison: 1-Ethylisochroman-3-one is unique due to its specific structural features and the presence of an ethyl group at the first carbon atom. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other isochromanones .
Propiedades
Número CAS |
61923-73-7 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-ethyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O2/c1-2-10-9-6-4-3-5-8(9)7-11(12)13-10/h3-6,10H,2,7H2,1H3 |
Clave InChI |
IROKOKCJELEFRE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=CC=CC=C2CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


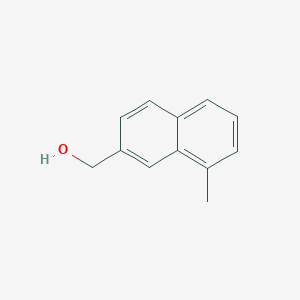
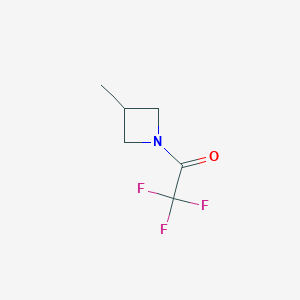


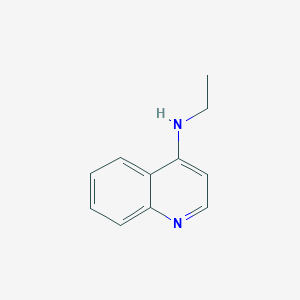

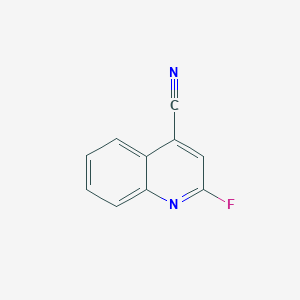
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

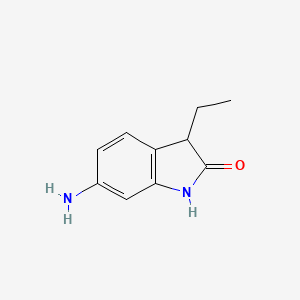


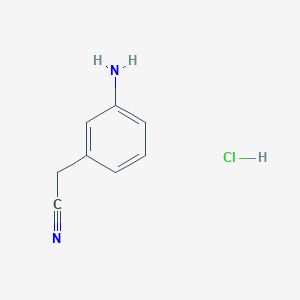
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
